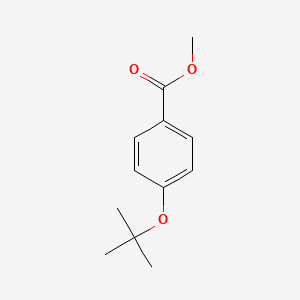

Methyl 4-tert-butoxybenzoate

Vue d'ensemble

Description

Methyl 4-tert-butoxybenzoate, also known as methyl p-tert-butylphenylacetate, is an organic compound that belongs to the family of benzoic acid esters. This compound is widely used in the fragrance industry due to its pleasant odor and stability. However, recent scientific research has focused on its potential applications in various fields, including medicine, agriculture, and materials science.

Applications De Recherche Scientifique

PVC Heat Stabilizers

In the plastics industry, Methyl 4-tert-butoxybenzoate serves as a precursor for the production of PVC heat stabilizers . These stabilizers are crucial for preventing the degradation of PVC when exposed to heat, thus extending the material’s lifespan and maintaining its properties during processing and usage.

Cutting Oil Additives

The compound is also utilized as an additive in cutting oils and lubricants . Its inclusion in these products enhances their performance, particularly in high-temperature conditions, by providing better lubrication and reducing wear and tear on cutting tools.

Alkyd Resin Modification

Methyl 4-tert-butoxybenzoate: acts as an alkyd resin modifier. It improves resin properties such as luster, color, and overall performance . This modification is essential for producing high-quality coatings and paints that are durable and aesthetically pleasing.

Environmental Impact and Safety

It’s important to note that while Methyl 4-tert-butoxybenzoate has various industrial applications, it poses a significant threat to water bodies and must be handled with extreme caution to prevent environmental harm. It is classified as WGK3 by the German Water Hazard Class, indicating a high level of water hazard .

Research and Development

In scientific research, Methyl 4-tert-butoxybenzoate is a subject of study for its solubility properties and the potential development of new formulations and compounds. Research on its solubility in different solvents at various temperatures can aid in the design and optimization of separation and purification processes involving related chemical substances .

Propriétés

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFWTSNZJDTHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544288 | |

| Record name | Methyl 4-tert-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62370-08-5 | |

| Record name | Methyl 4-tert-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B1625779.png)

![7-Ethyl-2-methyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625780.png)

![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)